
(3-Bromophenyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromophenyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C6H4BrPCl2O It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 3-bromophenyl group and two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)phosphonic dichloride typically involves the reaction of 3-bromophenol with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{C6H4BrOH} + \text{PCl3} \rightarrow \text{C6H4BrPCl2O} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromophenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding phosphonates.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-bromophenyl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents like dichloromethane or toluene.
Catalysts: Lewis acids or bases to facilitate the reaction.
Major Products:
Phosphonates: Formed by substitution reactions.
Phosphonic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
(3-Bromophenyl)phosphonic dichloride has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (3-Bromophenyl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic dichloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic Dichloride: Similar structure but without the bromine substituent.
(4-Bromophenyl)phosphonic Dichloride: Similar structure with the bromine substituent at the para position.
(3-Chlorophenyl)phosphonic Dichloride: Similar structure with a chlorine substituent instead of bromine.
Uniqueness: (3-Bromophenyl)phosphonic dichloride is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with other molecules
Eigenschaften
IUPAC Name |
1-bromo-3-dichlorophosphorylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2OP/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSYOZAXBHBMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)P(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612268 |
Source


|
| Record name | (3-Bromophenyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65442-15-1 |
Source


|
| Record name | (3-Bromophenyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

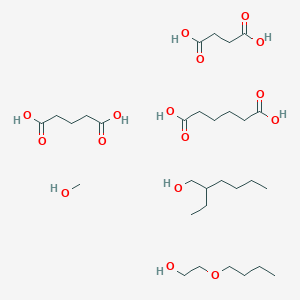
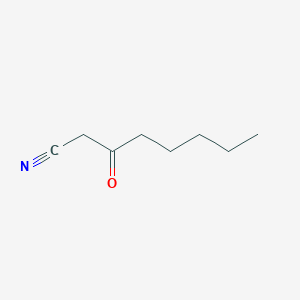
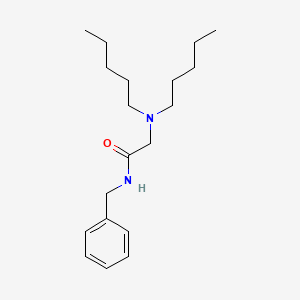
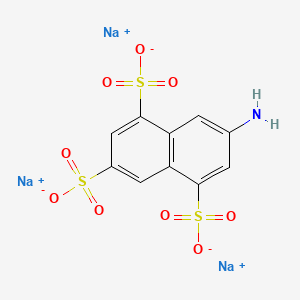
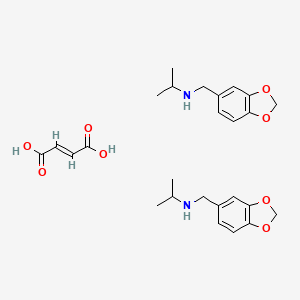
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)

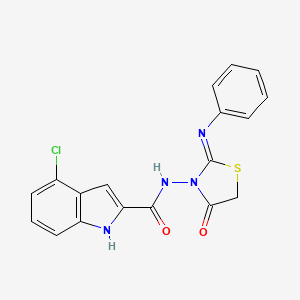
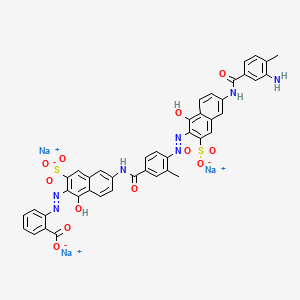
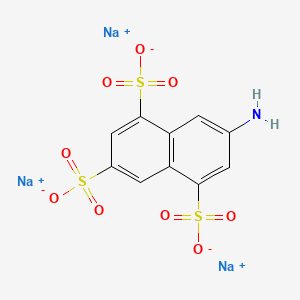
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)

